Perylene-D12
Overview
Description
Perylene derivatives, including perylene diimides (PDIs), are well-known for their industrial applications as pigments and have gained significant attention for their potential in organic electronics. Perylene diimides exhibit strong absorption in the visible spectrum and have been utilized in organic photovoltaic devices and field-effect transistors due to their favorable electronic properties . The geochemical significance of perylene is also notable, as it has been found in various marine sediments, shales, and peat, suggesting that its precursors likely originate from land organisms . The presence of perylene in geological samples has been linked to the activity of wood-degrading fungi, indicating a natural synthesis pathway .
Synthesis Analysis
The synthesis of perylene diimides involves the substitution of polyoxyethylene groups, which results in compounds with lower melting points and increased solubility in common solvents . The preparation of (Perylene)2 [Pt(mnt)2] demonstrates the ability to create conducting molecular structures with segregated stacks of perylene, which exhibit metallic conductivity with a transition to an insulating state at low temperatures . These synthetic approaches enable the tailoring of perylene derivatives for specific applications, such as in electroactive and photovoltaic devices.
Molecular Structure Analysis
The molecular structure of perylene derivatives plays a crucial role in their physical properties and applications. For instance, the liquid crystalline properties of certain perylene diimides are attributed to their molecular arrangement, which allows for a wide temperature range of liquid crystalline behavior . The crystal structure of (Perylene)2 [Pt(mnt)2] reveals segregated stacks with specific spacing between carbon atoms in the perylene units, influencing its electrical and magnetic properties . Additionally, the study of covalently bound, cofacial dimers and trimers of perylene diimides provides insights into the electronic states produced by photoexcitation and the importance of pi-stacking in the formation of low-energy excimer-like states .
Chemical Reactions Analysis
The chemical reactivity of perylene derivatives is influenced by their molecular structure and the presence of substituents. The formation of perylene in geological samples is hypothesized to be related to the degradation of lignin by wood-degrading fungi, which suggests a complex series of chemical reactions leading to the formation of perylene . The synthesis of perylene diimides with different substituents allows for the modulation of their reactivity and the development of materials with desired photophysical and self-organizing characteristics .
Physical and Chemical Properties Analysis
Perylene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The liquid crystalline perylene diimides possess unique physical and photophysical properties, such as spontaneous formation of highly crystalline black phases and solubility in common solvents . The conducting molecular structure of (Perylene)2 [Pt(mnt)2] displays temperature-dependent electrical conductivity and a transition to an insulating state, along with magnetic susceptibility changes . The semi-empirical investigation of the perylene molecule reveals its electronic, vibrational, and thermodynamic properties, which are essential for understanding its behavior in different environments .
Scientific Research Applications
High-Pressure Effects on Perylene Structures :
- A study by (Xiao, Yang, & Zeng, 2018) focused on the impact of high pressure on the geometrical and electronic structures of perylene. They observed significant changes in lattice parameters, electronic band structures, and energy gaps in perylene under pressure up to 20 GPa.
Perylene Diimides in Organic Electronics :
- Research by (Huang, Barlow, & Marder, 2011) discusses perylene-3,4,9,10-tetracarboxylic acid diimides (PDI) and their use in organic electronics. PDIs have applications in organic photovoltaic devices and field-effect transistors.
Perylene in Nematic Discotic Phases :
- A study by (Catalano, Lenzi, & Veracini, 1993) investigated the orientational order and dynamics of perylene in the nematic discotic phase. This research provides insights into the behavior of perylene in specific liquid crystalline environments.
Perylene as a Neutron Detector Material :
- (Tripathi et al., 2018) explored the use of perylene as a converter material for fast neutron detection. Their study suggests the effectiveness of perylene in detecting and analyzing neutron activities.
Perylene Imides in Organic Photovoltaics :
- Research by (Li & Wonneberger, 2012) reviewed the role of perylene imides in organic photovoltaics. They highlighted the structural versatility of perylene imides and their significance in photovoltaic performance.
Spectroscopic Studies of Perylene :
- The work of (Joblin, Salama, & Allamandola, 1999) presented the absorption and emission spectra of perylene in different matrices. This study offers insights into the spectroscopic properties of perylene in various environments.
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934397 | |
Record name | (~2~H_12_)Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Perylene-d12 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20540 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Perylene-D12 | |
CAS RN |
1520-96-3 | |
Record name | Perylene-d12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_12_)Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1520-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.